molecular formula C7H7BN4O2 B15174018 [3-(1H-tetrazol-1-yl)phenyl]boronic acid

[3-(1H-tetrazol-1-yl)phenyl]boronic acid

Cat. No.: B15174018
M. Wt: 189.97 g/mol
InChI Key: BWLZCUPNMRZUPF-UHFFFAOYSA-N
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Description

[3-(1H-tetrazol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-tetrazol-1-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1H-tetrazol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: [3-(1H-tetrazol-1-yl)phenyl]boronic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which [3-(1H-tetrazol-1-yl)phenyl]boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the tetrazole moiety, resulting in different reactivity and applications.

    [4-(1H-tetrazol-1-yl)phenyl]boronic Acid: Similar structure but with the tetrazole group in a different position, leading to variations in reactivity and binding properties.

    [3-(1H-tetrazol-1-yl)phenyl]boronic Ester: An ester derivative with distinct chemical properties and applications.

Uniqueness:

    Tetrazole Moiety: The presence of the tetrazole group in [3-(1H-tetrazol-1-yl)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.

    Versatility: The compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H7BN4O2

Molecular Weight

189.97 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5,13-14H

InChI Key

BWLZCUPNMRZUPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C=NN=N2)(O)O

Origin of Product

United States

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